2-Amino-3-methylpentan-1-ol
Description
Significance and Interdisciplinary Relevance in Contemporary Chemical Sciences
The significance of 2-amino-3-methylpentan-1-ol extends across several fields of chemistry. In synthetic organic chemistry, it serves as a valuable intermediate and building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its bifunctional nature, possessing both amine and alcohol moieties, makes it a versatile precursor for a variety of chemical transformations. cymitquimica.com Furthermore, its inherent chirality is of paramount importance in the development of stereoselective synthesis methods. chemimpex.com In biochemistry, derivatives of this compound, particularly L-isoleucinol, are utilized in studies concerning amino acid metabolism and protein synthesis. chemimpex.comcymitquimica.com
Stereochemical Diversity and Isomeric Forms of this compound
The molecular structure of this compound contains two chiral centers, at the second and third carbon atoms. cymitquimica.com This gives rise to four possible stereoisomers: (2S,3S), (2S,3R), (2R,3R), and (2R,3S). Each of these isomers possesses distinct three-dimensional arrangements of its atoms, which in turn dictates its chemical and biological activity. cymitquimica.com The specific stereochemistry of each isomer is a critical factor in its application, particularly in contexts requiring molecular recognition, such as in pharmaceutical development and asymmetric catalysis. cymitquimica.comchemimpex.com
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4379-13-9 |
| Stereoisomers | (2S,3S), (2S,3R), (2R,3R), (2R,3S) |
The table above provides general properties of this compound. nih.govnih.gov
(2S,3S)-2-Amino-3-methylpentan-1-ol, commonly known as L-Isoleucinol, is a direct derivative of the naturally occurring amino acid L-isoleucine. cymitquimica.comchemimpex.com This relationship makes it a compound of significant interest in biochemical research. chemimpex.commedchemexpress.com It is frequently employed as a biochemical reagent in studies related to the metabolic pathways of amino acids and the intricate processes of protein synthesis. chemimpex.comcymitquimica.com Researchers utilize L-Isoleucinol to probe the mechanisms of enzymes involved in amino acid metabolism and to understand its influence on cellular functions. chemimpex.com Furthermore, its structural similarity to isoleucine allows it to be a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals that target specific metabolic pathways. chemimpex.com
The (2S,3R) stereoisomer of this compound, also known as L-allo-isoleucinol, presents a different spatial arrangement of its functional groups compared to L-isoleucinol. The synthesis of this specific diastereomer often requires stereoselective methods to control the configuration at both chiral centers. One approach involves the stereospecific inversion of the C-2 stereogenic center of L-isoleucine or the enzymatic resolution of a mixture of L-isoleucine and D-alloisoleucine. rsc.org The unique stereochemistry of (2S,3R)-2-amino-3-methylpentan-1-ol makes it a valuable chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, enabling the synthesis of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
(2R,3R)-2-Amino-3-methylpentan-1-ol, or D-Isoleucinol, is the enantiomer of L-Isoleucinol. cymitquimica.com Its synthesis can be achieved through various stereoselective routes, often starting from D-isoleucine. This isomer and its derivatives are also utilized as chiral building blocks in asymmetric synthesis. For instance, derivatives of (2R,3R)-2-amino-3-methylpentan-1-ol have been used in the stereoselective synthesis of complex molecules. The ability to introduce specific stereocenters is crucial in the preparation of pharmacologically active compounds where only one enantiomer exhibits the desired therapeutic effect.
In the context of chemical research, particularly in fields like medicinal chemistry and materials science, the enantiomeric and diastereomeric purity of this compound isomers is of utmost importance. google.com The biological activity of chiral molecules is often highly dependent on their stereochemistry; one isomer may be therapeutically active while another may be inactive or even produce undesirable effects. wikipedia.org Therefore, synthetic methods are often designed to produce a single, pure stereoisomer. acs.org Techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed to determine and confirm the isomeric purity of a sample. researchgate.net The ability to synthesize and utilize stereochemically pure forms of this compound is a critical aspect of its application in advanced scientific research. google.comorgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHAQXFSHDMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947529 | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4379-13-9, 24629-25-2 | |
| Record name | Isoleucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
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| Record name | 2-amino-3-methylpentan-1-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Amino 3 Methylpentan 1 Ol and Its Stereoisomers
Chiral Pool Synthesis Approaches Utilizing Natural Precursors
Chiral pool synthesis represents a highly effective strategy for the asymmetric synthesis of complex molecules by utilizing readily available, enantiomerically pure compounds from nature. ankara.edu.trtcichemicals.commdpi.com For the synthesis of stereoisomers of 2-amino-3-methylpentan-1-ol, the proteinogenic amino acid L-isoleucine, which possesses the requisite (2S,3S) stereochemistry, serves as an ideal starting material. The common name for (2S,3S)-2-amino-3-methylpentan-1-ol is L-Isoleucinol. nih.gov
The general approach involves the selective reduction of the carboxylic acid moiety of isoleucine without affecting the chiral centers. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiH₄Al) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). The amino group of the isoleucine must first be protected to prevent side reactions. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
The synthetic sequence can be summarized as follows:
Protection: The amino group of L-isoleucine is protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form Boc-L-isoleucine.
Reduction: The carboxylic acid of the protected amino acid is then reduced to a primary alcohol. This step converts Boc-L-isoleucine into Boc-L-isoleucinol.
Deprotection: The protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the final product, L-isoleucinol ((2S,3S)-2-amino-3-methylpentan-1-ol).
This method is advantageous because the stereochemistry of the target molecule is directly inherited from the natural precursor, thus avoiding the need for complex asymmetric induction steps. ankara.edu.tr The availability of both L-isoleucine and D-isoleucine allows for access to different stereoisomers of the final amino alcohol.
Asymmetric Synthesis Strategies for Enantioselective Production
When a suitable precursor is not available in the chiral pool, asymmetric synthesis methods are employed to create the desired stereoisomers from achiral or racemic starting materials. These strategies are designed to selectively form one enantiomer over others.
Biocatalytic Approaches: Reductive Amination and Enzyme-Mediated Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis due to the high selectivity and mild operating conditions of enzymes. nih.govresearchgate.net For the synthesis of this compound, enzymes such as ketoreductases (KREDs) and transaminases are particularly relevant. researchgate.netrsc.org
A potential biocatalytic route could start from 3-methyl-2-pentanone.
Asymmetric Reduction: A ketoreductase can asymmetrically reduce the ketone to a chiral alcohol, (S)- or (R)-3-methyl-2-pentanol, with high enantiomeric excess (e.e.).
Functional Group Manipulation: The resulting secondary alcohol can then be chemically converted to an amino alcohol.
Alternatively, a more direct approach involves the reductive amination of a keto acid or a hydroxy ketone. Enzymes like amino acid dehydrogenases can catalyze the asymmetric reductive amination of an α-keto acid precursor, such as 3-methyl-2-oxopentanoic acid, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. manchester.ac.uk Subsequent reduction of the carboxylic acid group would yield the target amino alcohol.
Enzyme-mediated transformations offer significant advantages, including high stereoselectivity (often >99% e.e.), the ability to operate in aqueous media, and avoidance of harsh reagents and protecting groups, aligning with the principles of green chemistry. nih.gov
Organocatalysis and Metal-Catalyzed Asymmetric Hydrogenation
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.govmdpi.com Proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) reactions. A potential route to this compound could involve an asymmetric aldol reaction between propanal and a glycine (B1666218) equivalent, catalyzed by a chiral amine, to establish the correct relative and absolute stereochemistry of the amino and hydroxyl groups.
Transition metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of enantioselective synthesis. nih.gov A suitable substrate, such as an α-amino-β-keto ester or an enamine derived from 3-methyl-2-oxopentanoic acid, could be stereoselectively hydrogenated using a chiral catalyst. These catalysts typically consist of a transition metal (e.g., rhodium, ruthenium, or iridium) complexed with a chiral phosphine (B1218219) ligand, such as BINAP or DuPhos. The choice of metal and ligand is critical for achieving high enantioselectivity.
| Catalytic System | Substrate Type | Typical Selectivity |
| Rhodium-DuPhos | α-Acetamidoacrylate | >95% e.e. |
| Ruthenium-BINAP | β-Keto ester | >98% e.e. |
| Chiral Phosphoric Acid | Imine | >90% e.e. |
This table presents typical performance data for these catalytic systems in relevant transformations.
Application of Chiral Auxiliaries in Stereocontrolled Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, Evans oxazolidinone auxiliaries are highly effective. The synthesis could proceed as follows:
An achiral carboxylic acid derivative, such as pentanoyl chloride, is attached to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
The resulting N-acyloxazolidinone is enolized, and the enolate is subjected to a diastereoselective alkylation or aldol reaction to introduce the necessary functional groups with high stereocontrol.
The chiral auxiliary is then cleaved, often by reduction with a reagent like lithium borohydride (B1222165) (LiBH₄), which simultaneously reduces the carbonyl group to the primary alcohol, yielding the chiral amino alcohol.
Another widely used method is the Ellman tert-butanesulfinamide chemistry for the asymmetric synthesis of amines. yale.edu This involves the condensation of tert-butanesulfinamide with an aldehyde (3-methylpentanal) to form an N-sulfinyl imine. A subsequent nucleophilic addition (e.g., a Grignard or organolithium reagent) to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. Reductive cleavage of the sulfinyl group then provides the chiral amine.
Multi-Step and One-Pot Synthetic Routes to Amino Alcohol Scaffolds
The synthesis of complex molecules like this compound often requires multiple chemical transformations. researchgate.net Designing these sequences to be efficient is a key goal of synthetic chemistry. One-pot reactions, where multiple steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency by reducing solvent waste, purification steps, and reaction time. rsc.orgrsc.org
A plausible multi-step synthesis could start from 3-methyl-1-pentene. This could be converted to the corresponding epoxide, followed by regioselective ring-opening with an amine source. However, controlling the stereochemistry in such a route can be challenging.
A more controlled multi-step synthesis might involve:
Asymmetric Aldol Reaction: An asymmetric aldol reaction between propanal and an appropriate ketone, using a chiral catalyst, to form a β-hydroxy ketone with defined stereocenters.
Stereoselective Amination: Conversion of the ketone functionality to an amine, for example, through reductive amination. The stereochemical outcome of this step must be carefully controlled.
Reduction: Final reduction of any remaining carbonyl or ester groups to yield the amino alcohol.
Combining these steps into a tandem or one-pot process is a significant challenge due to the often-incompatible reaction conditions required for each step. rsc.org However, innovations in catalysis are increasingly enabling such transformations. For instance, a process involving a Grignard reaction followed by a condensation in a single pot has been described for related structures, highlighting the potential for streamlining these synthetic routes. google.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.
Use of Renewable Feedstocks: Chiral pool synthesis starting from L-isoleucine is a prime example of using a renewable, bio-derived starting material. mdpi.com
Catalysis: The use of catalytic methods (biocatalysis, organocatalysis, metal catalysis) is inherently greener than stoichiometric reagents because catalysts are used in small amounts and can often be recycled. researchgate.net Biocatalysis, in particular, often uses water as a solvent and proceeds under mild conditions, reducing energy consumption. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation is a highly atom-economical reaction.
Reduction of Waste: One-pot syntheses minimize waste by reducing the need for intermediate purification steps, which consume large quantities of solvents. rsc.org
Safer Solvents and Reagents: The development of biocatalytic routes in aqueous media or the use of greener solvents in organic synthesis can significantly reduce the environmental impact. researchgate.net
By integrating these principles, the synthesis of this compound and its stereoisomers can be achieved not only with high precision and efficiency but also with minimal environmental footprint.
Functional Group Protection and Deprotection Strategies in Synthesis
The synthesis of this compound, a compound featuring both a primary amine and a primary alcohol, presents a classic challenge in chemoselectivity. To carry out transformations on other parts of the molecule or to control the reactivity of these functional groups, they are often protected. The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease and selectivity of their removal. Orthogonal protection, a strategy where one protecting group can be removed in the presence of another, is a particularly powerful tool in the synthesis of complex derivatives of this compound.
Protection of the Amino Group
The nucleophilic nature of the amino group makes its protection a common first step in many synthetic routes. Carbamates are the most frequently employed protecting groups for amines, offering a balance of stability and ease of removal.
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is typically introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. The deprotection of the Boc group is efficiently achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent.
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another cornerstone of amine protection. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild method that is orthogonal to many other protecting groups. total-synthesis.com
Protection of the Hydroxyl Group
The primary hydroxyl group in this compound can be masked to prevent its participation in undesired reactions, such as acylation or oxidation, when transformations are intended for the amino group or other parts of the molecule.
Silyl (B83357) Ethers: Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, stability, and selective removal. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering good stability to a variety of reaction conditions. It is typically introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Deprotection is readily accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which provides orthogonality to the acid-labile Boc group.
Benzyl Ethers (Bn): The benzyl group can be used to protect the hydroxyl group as a benzyl ether. This is often achieved using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH). Similar to the Cbz group on the amine, the benzyl ether is conveniently cleaved by catalytic hydrogenolysis, allowing for the simultaneous deprotection of both N-Cbz and O-Bn groups.
Orthogonal Protection Strategies
The presence of two distinct functional groups in this compound makes it an ideal candidate for orthogonal protection strategies, enabling the selective modification of either the amino or the hydroxyl group.
A common orthogonal strategy involves the protection of the amino group with a Boc group and the hydroxyl group with a TBDMS group. The TBDMS ether can be selectively cleaved with a fluoride source without affecting the Boc group. Conversely, the Boc group can be removed with acid, leaving the TBDMS ether intact. This allows for sequential chemical modifications at either functional group.
Another orthogonal approach pairs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the amine with an acid-labile protecting group for the alcohol, or a Cbz group for the amine with a silyl ether for the alcohol, where the former is removed by hydrogenolysis and the latter by a fluoride source.
The following interactive data tables summarize common protection and deprotection methodologies pertinent to the synthesis of this compound and its derivatives.
Table 1: Protecting Groups for the Amino Functionality
| Protecting Group | Abbreviation | Protection Reagent(s) | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃) | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or EtOAc |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, NEt₃) | H₂, Pd/C; HBr in acetic acid |
Table 2: Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Abbreviation | Protection Reagent(s) | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/H₂O |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH, THF | H₂, Pd/C |
| Acetyl | Ac | Acetic anhydride, Pyridine or NEt₃ | Base (e.g., K₂CO₃, NaOMe) in MeOH; Acid (e.g., HCl) in H₂O |
The careful selection and application of these protecting group strategies are instrumental in the successful and efficient synthesis of this compound and its stereoisomers, paving the way for their use in various fields of chemical research and development.
Chemical Reactivity and Mechanistic Transformations of 2 Amino 3 Methylpentan 1 Ol
Reactivity of the Amino Group: Alkylation and Acylation Reactions
The amino group in 2-amino-3-methylpentan-1-ol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity makes it readily susceptible to alkylation and acylation reactions.
Alkylation: Direct N-alkylation of the primary amino group can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbon of the alkyl halide. To achieve selective mono-alkylation and prevent the formation of di-alkylated and tri-alkylated products (quaternary ammonium (B1175870) salts), it is often necessary to employ a large excess of the amino alcohol or use protecting group strategies. A more modern approach involves the catalytic N-alkylation of unprotected amino acids and their derivatives with alcohols, which produces water as the only byproduct and offers high atom economy. nih.gov
Acylation: N-acylation is typically a highly favorable reaction. Due to the greater intrinsic nucleophilicity of the amine compared to the alcohol, the reaction of this compound with acylating agents like acyl chlorides or anhydrides under standard neutral or basic conditions leads predominantly to the formation of an N-acyl derivative (an amide). nih.gov This chemoselectivity is a cornerstone of many synthetic strategies involving amino alcohols. Enzymatic methods, such as using aminoacylases, can also catalyze the selective N-acylation of amino acids and their derivatives with fatty acids in aqueous media. nih.gov
| Reaction Type | Reagent | Product Type | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Amino Alcohol | Base, Organic Solvent |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl Amino Alcohol | Base (e.g., Pyridine), CH₂Cl₂ |
| N-Acylation | Carboxylic Anhydride ((RCO)₂O) | N-Acyl Amino Alcohol | Neutral or Basic, Organic Solvent |
Reactivity of the Hydroxyl Group: Esterification and Etherification
While the amino group is generally more reactive, the hydroxyl group's nucleophilicity can be exploited for esterification and etherification, provided that the reactivity of the amino group is suppressed.
Esterification (O-Acylation): Achieving selective O-acylation in the presence of an unprotected amino group is a significant challenge that can be overcome using specific strategies. One of the most effective methods is to perform the reaction under strongly acidic conditions, for instance, using trifluoroacetic acid (CF₃CO₂H) as a solvent. nih.gov In this environment, the amino group is protonated to form an ammonium salt (-NH₃⁺), which deactivates it as a nucleophile. The hydroxyl group, being less basic, remains largely unprotonated and is free to react with an acylating agent to form the desired ester. nih.gov Another strategy involves the use of transition metal ions, such as Cu(II), which can coordinate to both the amino and hydroxyl groups, directing the acylation to the oxygen atom. acs.org
Etherification: The synthesis of ethers from the hydroxyl group of this compound typically requires the amino group to be protected first. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the N-protected amino alcohol is formed, the hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which can then undergo a Williamson ether synthesis with an alkyl halide to yield the desired ether.
| Reaction Type | Reagent(s) | Key Strategy | Product Type |
| O-Esterification | Acyl Chloride / Anhydride | Protonation of -NH₂ in acidic medium (e.g., CF₃CO₂H) | O-Acyl Amino Alcohol |
| O-Esterification | Acyl-CoA | Cu(II) ion catalysis in aqueous buffer | O-Acyl Amino Alcohol |
| O-Etherification | 1. N-Protection (e.g., Boc₂O) 2. Base (e.g., NaH) 3. Alkyl Halide (R-X) | Protection of the amino group | N-Protected O-Alkyl Amino Alcohol |
Selective Oxidation and Reduction Pathways of the Amino Alcohol Functionalities
The functional groups of this compound can be selectively oxidized or are themselves the product of reduction.
Oxidation: The primary alcohol can be selectively oxidized to form either the corresponding amino aldehyde (L-isoleucinal) or amino carboxylic acid (L-isoleucine). To prevent oxidation or other side reactions at the nitrogen atom, the amino group is usually protected prior to the oxidation step. A variety of oxidizing agents can be employed, with the choice of reagent determining the final oxidation state. Milder reagents are used to stop at the aldehyde stage, while stronger oxidizing agents will typically yield the carboxylic acid. Halogen-induced oxidation of the parent amino acid, L-isoleucine, has been studied and shown to proceed via the formation of N-halo species, which then decompose to aldehydes or α-keto acids depending on the pH. researchgate.net
Reduction: this compound is itself commonly synthesized via the reduction of its parent amino acid, L-isoleucine, or its corresponding esters. nih.gov This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion of the carboxylic acid to an ester followed by reduction with sodium borohydride (B1222165) (NaBH₄). This reduction is a fundamental method for converting chiral amino acids into valuable chiral amino alcohols.
| Transformation | Starting Material | Reagent(s) | Product |
| Oxidation | N-Protected this compound | Mild Oxidant (e.g., PCC, DMP) | N-Protected 2-Amino-3-methylpentanal |
| Oxidation | N-Protected this compound | Strong Oxidant (e.g., KMnO₄, Jones reagent) | N-Protected 2-Amino-3-methylpentanoic acid |
| Reduction | L-Isoleucine | LiAlH₄ | This compound |
| Reduction | L-Isoleucine Methyl Ester | NaBH₄ | This compound |
Nucleophilic Substitution Reactions and Derivative Formation
As discussed in the preceding sections, the primary modes of reactivity for this compound involve the amino and hydroxyl groups acting as nucleophiles. These nucleophilic substitution reactions are fundamental to the formation of a wide range of derivatives.
The chemoselectivity of these reactions—whether the N- or O-atom acts as the nucleophile—is governed by several factors:
Intrinsic Nucleophilicity: In the absence of other factors, the amino group is a stronger nucleophile than the hydroxyl group, favoring N-substitution. nih.gov
pH Control: The reaction outcome can be dictated by adjusting the pH. In acidic solutions, the amino group is protonated and non-nucleophilic, allowing the hydroxyl group to react (O-acylation). nih.gov
Catalysis: Specific catalysts, such as N-heterocyclic carbenes or transition metal complexes, can be used to override the intrinsic reactivity and promote selective O-acylation even in the presence of a free amine. acs.orgacs.org
Protecting Groups: The use of protecting groups, such as Boc or Cbz for the amine, allows for unambiguous reaction at the hydroxyl site. sigmaaldrich.com
Through these controlled nucleophilic substitution reactions, a diverse library of derivatives can be synthesized, including amides, esters, ethers, and N-alkylated compounds, each retaining the original stereochemistry of the parent amino alcohol.
Cyclization Reactions and Heterocyclic Compound Formation
The 1,2-amino alcohol motif in this compound is a classic precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolines. These heterocycles are important in their own right and are frequently used as chiral ligands in asymmetric catalysis.
The synthesis of 2-oxazolines generally involves the condensation of the amino alcohol with a carboxylic acid or one of its derivatives (e.g., acyl chloride, nitrile, or ester), followed by cyclization and dehydration. wikipedia.orgorgsyn.org
From Aldehydes: The reaction with an aldehyde first forms an intermediate oxazolidine, which can then be oxidized (e.g., with N-bromosuccinimide) to the corresponding oxazoline (B21484). orgsyn.org
From Carboxylic Acids: Direct condensation with a carboxylic acid can be promoted by dehydrating agents. A one-pot synthesis can be achieved using coupling reagents followed by a promoter like triflic acid for the dehydrative cyclization. mdpi.com
From Nitriles: The reaction with a nitrile, often catalyzed by a Lewis acid like ZnCl₂, can form the oxazoline ring at high temperatures. wikipedia.org
These cyclization reactions are crucial as they lock the stereocenters of the original amino alcohol into the ring structure, providing a rigid chiral scaffold for further applications.
Mechanism of Action Studies in Chemical Reactions
In the context of chemical reactions, the "mechanism of action" of this compound and its derivatives primarily relates to their role in asymmetric catalysis. The compound's inherent chirality, derived from the natural amino acid L-isoleucine, makes it a valuable component in the design of chiral catalysts and ligands. rsc.org
Derivatives of this compound, particularly oxazolines, are key components of widely used chiral ligands such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX). In these ligands, the nitrogen and oxygen atoms of the amino alcohol scaffold coordinate to a metal center (e.g., copper, palladium, rhodium). nih.gov The steric bulk of the side chain (a sec-butyl group in this case) projects into the space around the metal center, creating a defined chiral microenvironment.
The mechanism by which these ligands induce enantioselectivity involves the formation of a chiral catalyst-substrate complex. The steric and electronic properties of the ligand dictate how the substrate binds to the metal center, favoring one orientation over another. This preferred orientation leads to the facial-selective attack of a reagent on the substrate, resulting in the preferential formation of one enantiomer of the product. L-isoleucine-derived catalysts have been successfully applied in asymmetric aldol (B89426) reactions and oxa-Michael–aldol cascade reactions, achieving high enantiomeric excess. rsc.orgrsc.org
Applications of 2 Amino 3 Methylpentan 1 Ol in Asymmetric Synthesis and Catalysis
Development and Utilization as Chiral Auxiliaries
Chiral auxiliaries are organic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.org Derived from the readily available "chiral pool," 2-amino-3-methylpentan-1-ol is an excellent candidate for this role. The principle of using amino acid-derived auxiliaries is a cornerstone of modern asymmetric synthesis. nih.gov
The utility of this compound as a chiral auxiliary lies in its bifunctional nature, possessing both an amino and a hydroxyl group. These groups can be used to attach the auxiliary to a prochiral substrate, forming a new compound where the inherent chirality of the auxiliary can influence subsequent reactions. For instance, it can be converted into an oxazolidinone structure. This rigid heterocyclic system directs the approach of reagents to one face of a reactive intermediate, such as an enolate, leading to highly diastereoselective bond formations.
While extensive documentation specifically detailing the use of this compound as a chiral auxiliary in the total synthesis of complex natural products is not abundant in readily available literature, the effectiveness of closely related amino alcohols is well-established. After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the product and ideally recovered for reuse, making the process more efficient and economical. sigmaaldrich.com
Design and Implementation of Chiral Ligands for Asymmetric Catalysis
Beyond its role as a stoichiometric chiral auxiliary, this compound is a crucial precursor for the synthesis of chiral ligands used in catalytic asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. The modular nature of ligands derived from amino alcohols allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific reaction. nih.gov
Chiral ligands derived from this compound and its parent amino acid, L-isoleucine, have been successfully employed in copper-catalyzed asymmetric reactions. Schiff base ligands, formed by the condensation of the amino group with a carbonyl compound, are a prominent class. For example, a novel Schiff base ligand synthesized from L-isoleucine, isatin, and 2,6-diaminopyridine (B39239) has been used to prepare a copper(II) complex. nih.gov
These copper complexes have shown catalytic activity in various transformations. A notable application is the Friedel-Crafts alkylation of indoles with nitroolefins. nih.gov In these reactions, the chiral ligand-copper complex activates the electrophile and controls the facial selectivity of the nucleophilic attack by the indole, leading to the formation of the product with significant enantiomeric excess.
The coordination of the ligand to the copper center creates a well-defined chiral pocket around the metal's active site. The stereochemical information from the ligand is transferred to the substrate during the catalytic cycle, resulting in the asymmetric formation of a new carbon-carbon bond. Research has shown that the structure of the ligand, including the steric bulk of the side chain (the sec-butyl group in the case of isoleucinol), is critical in achieving high levels of enantioselectivity. nih.gov
Table 1: Application of an Isoleucine-Derived Ligand in Cu(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation Data synthesized from principles described in related studies.
| Entry | Electrophile (Nitroolefin) | Nucleophile (Indole) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | β-Nitrostyrene | Indole | 10 | 75 | 80 |
| 2 | 4-Chloro-β-nitrostyrene | Indole | 10 | 72 | 82 |
| 3 | 4-Methyl-β-nitrostyrene | Indole | 10 | 78 | 79 |
The application of this compound-derived ligands extends beyond copper catalysis to a broader range of organometallic transformations involving metals such as palladium, rhodium, and iridium. illinois.edu In these contexts, the amino alcohol can be converted into various ligand classes, including phosphine-oxazoline (PHOX-type) ligands or N-heterocyclic carbene (NHC) ligands, which are highly effective in a multitude of asymmetric reactions. hw.ac.uk
The design of these ligands often involves modifying the hydroxyl and amino groups to introduce different coordinating atoms (e.g., phosphorus, nitrogen) and to tune the steric and electronic environment around the metal center. This versatility allows for the creation of tailored catalysts for specific reactions. For example, in palladium-catalyzed allylic alkylation, P,N-ligands derived from amino alcohols have demonstrated high efficacy in controlling both regio- and enantioselectivity. researchgate.net The metal-ligand complex plays a crucial role in activating substrates and controlling the stereochemistry of the bond-forming step. nih.gov
Enantioselective Transformations: Examples and Scope
Catalytic systems incorporating chiral ligands derived from this compound are capable of effecting a variety of valuable enantioselective transformations, leading to the synthesis of optically active products.
Asymmetric allylic C-H oxidation is a powerful strategy for the direct conversion of C-H bonds into C-O or C-N bonds, providing access to chiral allylic alcohols and amines. nih.gov This transformation is often catalyzed by palladium complexes bearing chiral ligands. The reaction typically proceeds through a π-allyl palladium intermediate, and the chiral ligand is responsible for differentiating the two enantiotopic faces of the nucleophilic attack or the two prochiral C-H bonds. rsc.org
While specific examples employing ligands directly synthesized from this compound in this exact reaction are not prevalent in the literature, the principles of asymmetric induction using related chiral phosphoramidite (B1245037) or oxazoline (B21484) ligands are well-understood. nih.gov A ligand derived from isoleucinol would be expected to create a chiral pocket around the palladium center, influencing the stereochemical outcome of the C-O or C-N bond-forming reductive elimination step. The steric hindrance provided by the ligand's sidechain would play a key role in achieving high enantioselectivity.
The stereoselective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Catalysts derived from this compound have shown potential in directing these crucial bond-forming reactions.
Carbon-Carbon Bond Formation: As previously discussed, copper(II) complexes with isoleucine-derived Schiff base ligands catalyze the asymmetric Friedel-Crafts alkylation, a classic C-C bond-forming reaction. nih.gov These catalytic systems are also applicable to other reactions, such as asymmetric Henry reactions (nitroaldol reactions), which form a C-C bond and create two new stereocenters. The chelation of the ligand to the metal center is key to organizing the transition state and achieving high diastereo- and enantioselectivity. mdpi.com
Carbon-Heteroatom Bond Formation: The formation of C-N and C-O bonds is equally important, particularly in the synthesis of pharmaceuticals and natural products. Copper-catalyzed C-N cross-coupling reactions, for instance, are significantly influenced by the choice of ligand. Amino acid-derived ligands have been shown to promote these reactions effectively. nih.gov A chiral ligand based on this compound could be employed to render these couplings enantioselective, for example, in the kinetic resolution of racemic amines or in the desymmetrization of prochiral substrates. The ligand facilitates the reductive elimination step from the metal center, which forms the C-N bond, and controls the stereochemistry of the final product. nih.gov
Table 2: Overview of Potential Enantioselective Transformations
| Reaction Type | Bond Formed | Metal Catalyst | Role of this compound Derivative | Expected Outcome |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | C-C | Copper | Chiral Schiff Base Ligand | High enantioselectivity in the formation of 3-substituted indoles. |
| Henry Reaction | C-C | Copper | Chiral Ligand | Diastereo- and enantioselective synthesis of nitroalcohols. |
| Allylic Alkylation | C-C | Palladium | Chiral P,N-Ligand | High regio- and enantioselectivity in allylic substitution. researchgate.net |
| Allylic C-H Oxidation | C-O / C-N | Palladium | Chiral Ligand | Enantioselective synthesis of chiral allylic ethers or amines. nih.gov |
Role as Building Blocks in the Synthesis of Complex Chiral Molecules
This compound, systematically known as (2S,3S)-2-amino-3-methylpentan-1-ol and commonly referred to as L-Isoleucinol, serves as a valuable chiral building block in organic synthesis. Derived from the natural amino acid L-isoleucine, this compound provides a readily available source of chirality, making it an important starting material for the construction of more complex, enantiomerically pure molecules. Its utility stems from the presence of two adjacent chiral centers and two versatile functional groups—an amine (-NH₂) and a primary alcohol (-OH).
The bifunctional nature of L-Isoleucinol allows it to be strategically incorporated into larger molecular frameworks or transformed into various chiral auxiliaries, ligands, and synthons. These derivatives are instrumental in guiding the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis. The specific stereochemistry of L-Isoleucinol, (2S,3S), provides a defined three-dimensional arrangement that can be exploited to induce high levels of diastereoselectivity in synthetic transformations.
While detailed, multi-step syntheses of complex natural products starting directly from this compound are not extensively documented in publicly available research, its role as a foundational chiral unit is well-established within the principles of asymmetric synthesis. Its primary application lies in the preparation of chiral ligands for asymmetric catalysis or as a component of chiral auxiliaries that are temporarily attached to a substrate to direct a stereoselective reaction.
For instance, 1,2-amino alcohols like L-Isoleucinol are common precursors for the synthesis of chiral oxazoline ligands. These ligands, particularly in the form of bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX), are highly effective in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, and Diels-Alder reactions. The synthesis typically involves the condensation of the amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the characteristic oxazoline ring. The stereocenters originating from L-Isoleucinol are thus transferred to the ligand, creating a chiral environment around the metal center that dictates the stereochemistry of the product.
The table below summarizes the key chemical and physical properties of this compound, which are pertinent to its use as a synthetic building block.
| Property | Value |
| Synonyms | L-Isoleucinol, (2S,3S)-2-Amino-3-methyl-1-pentanol |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 24629-25-2 |
| Appearance | White to off-white solid |
| Melting Point | 36-39 °C |
| Boiling Point | 97 °C at 14 mmHg |
| Optical Activity | [α]²⁰/D +4.0°, c = 1.6 in ethanol |
| Chiral Centers | C2 (S configuration), C3 (S configuration) |
As a building block, this compound undergoes a variety of chemical transformations that leverage its functional groups. The amine and alcohol moieties can be selectively protected, activated, or modified to facilitate subsequent synthetic steps. The table below outlines a representative transformation, illustrating its utility as a versatile chiral intermediate.
| Reaction Type | Reagents & Conditions | Product Class | Significance as a Building Block |
| N-Protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc protected amino alcohol | Protects the nucleophilic amine, allowing for selective reactions at the hydroxyl group. A key step in multi-step synthesis. |
| Oxazoline Formation | 1. PhC(O)Cl, Pyridine2. SOCl₂, heat | Chiral Phenyl-oxazoline derivative | Creates a widely used class of chiral ligands for asymmetric metal catalysis, transferring its stereochemistry to the catalyst. |
| Oxidation of Alcohol | PCC, CH₂Cl₂ | Chiral amino aldehyde | Converts the alcohol to an electrophilic aldehyde, enabling C-C bond formation via reactions with nucleophiles (e.g., Grignard). |
Biological and Biochemical Research Applications of 2 Amino 3 Methylpentan 1 Ol
Exploration as Biochemical Reagents for Life Science Research
2-Amino-3-methylpentan-1-ol serves as a versatile chiral building block in the field of organic and medicinal chemistry. chinaaminoacid.com Its stereochemically defined structure is leveraged in asymmetric synthesis to create complex molecules with specific three-dimensional arrangements. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are then subsequently removed. wikipedia.org While specific, widely documented examples of this compound as a chiral auxiliary are not abundant in readily available literature, the principle is well-established for structurally related amino alcohols. nih.gov These compounds are instrumental in the synthesis of novel bioactive molecules and pharmaceuticals. acs.orgnih.gov
The primary application of this compound as a biochemical reagent lies in its use as a starting material for the synthesis of more complex chiral molecules. acs.org Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical modifications to build larger and more intricate molecular architectures. researchgate.net
Role in Protein Synthesis and Associated Metabolic Pathways
Direct research on the role of this compound in protein synthesis and metabolic pathways is limited. However, its precursor, the essential amino acid L-isoleucine, is fundamentally involved in these processes. wikipedia.orgnih.govnbinno.com L-isoleucine is one of the three branched-chain amino acids (BCAAs) that are critical for protein synthesis, muscle metabolism, and energy balance. alfa-chemistry.com
Studies have shown that isoleucine plays a significant role in stimulating protein synthesis and regulating metabolic pathways. oup.com For instance, isoleucine can influence the phosphorylation of key proteins in the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.gov Deprivation of isoleucine has been demonstrated to affect protein translation, and under such conditions, cells may even mistakenly incorporate valine at isoleucine codons, highlighting the critical role of isoleucine availability. nih.govresearchgate.net
While there is no direct evidence of this compound participating in protein synthesis, its structural relationship to L-isoleucine suggests its potential use in studies as a competitive inhibitor or a molecular probe to investigate the enzymes and transport systems involved in isoleucine metabolism.
Investigation into Neurotransmitter System Modulation and Cognitive Studies
There is currently a lack of direct research investigating the effects of this compound on neurotransmitter systems and cognitive function. However, research into its precursor, L-isoleucine, provides some context. L-isoleucine is involved in the synthesis of neurotransmitters like serotonin (B10506) and dopamine, which are crucial for mood regulation and cognitive function. chinaaminoacid.com
Some studies suggest a link between the metabolism of branched-chain amino acids, including isoleucine, and neurological health. Altered levels of BCAAs have been observed in neurodegenerative conditions, and research has explored the potential of dietary modifications of these amino acids in managing such disorders. nih.gov
Furthermore, the general class of amino alcohols has been studied for their interactions with neurotransmitter receptors. nih.gov Alcohols are known to interact with various neurotransmitter systems, including the GABA and glutamate (B1630785) systems, which are the primary inhibitory and excitatory systems in the brain, respectively. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some activity at these receptors, but this remains to be experimentally verified.
Anti-inflammatory Properties and Immunomodulatory Research
While direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not widely available, research on related amino alcohol derivatives suggests potential in this area. For example, some β-amino alcohol derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.
The immune system is also influenced by the availability of amino acids. nbinno.com L-isoleucine, the precursor to this compound, has been shown to support immune responses. nbinno.com This suggests that derivatives of this compound could potentially modulate immune cell function, a hypothesis that warrants further investigation.
Antimicrobial and Antifungal Activities of this compound Derivatives
The search for novel antimicrobial and antifungal agents is a significant area of pharmaceutical research. Amino acid and amino alcohol derivatives have emerged as a promising class of compounds with potential antimicrobial properties. mdpi.com While specific studies on the antimicrobial and antifungal activities of this compound derivatives are not extensively documented, the broader class of N-substituted amino acid derivatives has shown activity against various microbial strains. mdpi.com
For instance, studies on derivatives of other amino acids have demonstrated that modifications of the amino or hydroxyl groups can lead to compounds with significant antibacterial and antifungal efficacy. nih.govresearchgate.net The structural features of this compound, including its chirality and functional groups, provide a scaffold for the synthesis of a diverse library of derivatives that could be screened for such activities. nih.gov
Below is a table summarizing the antimicrobial activity of some N-substituted-β-amino acid derivatives, illustrating the potential for this class of compounds.
| Compound Type | Test Organism | Activity |
| Hydrazide derivatives | Staphylococcus aureus | Good |
| Hydrazide derivatives | Mycobacterium luteum | Good |
| Pyrrole derivatives | Candida tenuis | Significant |
| Pyrrole derivatives | Aspergillus niger | Significant |
| Data based on studies of N-substituted-β-amino acid derivatives, not specific to this compound. mdpi.com |
Studies on Enzyme Mechanisms and Protein-Compound Interactions
The interaction of small molecules with proteins, particularly enzymes, is a cornerstone of drug discovery and biochemical research. While direct studies on the interaction of this compound with specific enzymes are limited, its structural similarity to L-isoleucine suggests it could act as a competitive inhibitor for enzymes that recognize isoleucine as a substrate.
One study focused on the design of substrate-product analogue inhibitors for isoleucine 2-epimerase, an enzyme from Lactobacillus buchneri. nih.gov This research highlights the potential for designing inhibitors based on the structure of amino acids and their metabolites. Given that this compound is a reduced form of L-isoleucine, it could be investigated as a potential inhibitor for various enzymes involved in isoleucine metabolism.
Spectroscopic techniques are often employed to study the interactions between proteins and small molecules (ligands). nih.govrsc.org Such studies can provide valuable information about binding affinity, conformational changes in the protein upon ligand binding, and the nature of the binding site. researchgate.net The interaction of this compound with proteins could be explored using these methods to understand its potential biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
For example, in the context of the aforementioned anti-inflammatory β-amino alcohol derivatives, SAR studies could involve modifying the substituents on the amino group or altering the stereochemistry of the chiral centers to enhance inhibitory activity against TLR4.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of a series of compounds based on their physicochemical properties. mdpi.com Such models could guide the design of novel this compound derivatives with improved pharmacological profiles. The conformational flexibility of this compound, which has been studied using microwave spectroscopy, would be an important consideration in such SAR and QSAR studies. rsc.org
The table below outlines potential modifications to the this compound scaffold that could be explored in SAR studies for various biological activities.
| Modification Site | Potential Modifications | Potential Biological Activities to Investigate |
| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation | Antimicrobial, Anti-inflammatory, Enzyme inhibition |
| Hydroxyl Group (-OH) | Esterification, Etherification | Prodrug design, Altered solubility and bioavailability |
| Alkyl Side Chain | Branching variations, Cyclization | Receptor binding specificity, Metabolic stability |
| Stereochemistry | Synthesis of different stereoisomers | Enantioselective biological activity |
Precursor and Building Block Utility in Pharmaceutical Synthesis Research
This compound, also known as L-Isoleucinol, is a chiral amino alcohol that serves as a valuable building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry, derived from the natural amino acid L-isoleucine, makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceutical compounds. The presence of both an amino and a hydroxyl group provides versatile handles for synthetic transformations, allowing for the construction of more elaborate molecular architectures.
One of the most significant applications of this compound in pharmaceutical synthesis is as a precursor for a key intermediate in the production of the centrally acting analgesic, Tapentadol. While not a direct starting material in the most common synthetic routes, its structural motif is crucial. A derivative, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, is a pivotal intermediate in the stereospecific synthesis of Tapentadol. The synthesis of this intermediate often starts from a related chiral ketone, (S)-1-dimethylamino-2-methyl-3-pentanone, which can be conceptually derived from L-Isoleucinol. The chirality of this precursor is essential for establishing the correct stereochemistry in the final drug molecule, which is critical for its therapeutic activity.
The synthesis of the Tapentadol intermediate involves a Grignard reaction between an organomagnesium reagent derived from 3-bromoanisole (B1666278) and the chiral aminoketone. This reaction stereoselectively forms the tertiary alcohol, creating one of the two chiral centers of the intermediate with high purity. This method avoids tedious chiral separation steps that are often costly and inefficient on an industrial scale.
While the application of this compound as a direct precursor in a wide range of other commercial drugs is not extensively documented in publicly available literature, its parent amino acid, L-isoleucine, has been utilized in the synthesis of peptide-based pharmaceuticals. For instance, L-isoleucine is a component in the synthesis of analogues of oxytocin, a hormone used to induce labor and for other medical purposes. This highlights the importance of the isoleucine scaffold in creating bioactive peptides.
The utility of chiral amino alcohols like this compound as building blocks is a well-established principle in medicinal chemistry. They are often employed as chiral auxiliaries to control the stereochemical outcome of a reaction, after which they can be cleaved from the molecule. Although specific examples for this compound in this role for various drug classes are not abundant in the literature, the fundamental reactivity of its functional groups makes it a potentially valuable tool for the asymmetric synthesis of a variety of pharmaceutical agents.
The following table summarizes the key pharmaceutical-related synthesis involving the structural backbone of this compound:
| Precursor/Building Block | Pharmaceutical Compound/Intermediate | Therapeutic Class | Key Synthetic Transformation |
| (S)-1-dimethylamino-2-methyl-3-pentanone (derived from L-Isoleucinol concept) | (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | Intermediate for Tapentadol | Grignard Reaction |
| L-Isoleucine | Oxytocin Analogues | Hormone | Peptide Synthesis |
Advanced Analytical and Spectroscopic Methodologies for 2 Amino 3 Methylpentan 1 Ol Research
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating 2-amino-3-methylpentan-1-ol from reaction mixtures and for determining its enantiomeric purity. Given the compound's two chiral centers, four stereoisomers are possible, making effective chiral separation techniques essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.
High-Performance Liquid Chromatography (HPLC): Direct separation of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs). These phases create a chiral environment where the transient formation of diastereomeric complexes between the analyte enantiomers and the CSP leads to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino alcohols. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are also widely used, although derivatization of the amino alcohol may be necessary to improve resolution and peak shape. sigmaaldrich.com
An alternative, indirect HPLC method involves derivatization of the amino alcohol with a chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide), to form diastereomeric pairs. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.govnih.gov
Gas Chromatography (GC): For GC analysis, the volatility of this compound must be increased through derivatization. A common two-step process involves esterification of the hydroxyl group followed by acylation of the amino group (e.g., using trifluoroacetic anhydride). sigmaaldrich.com The resulting volatile derivatives can then be separated on a chiral capillary column. Cyclodextrin-based CSPs, particularly those derivatized with trifluoroacetyl groups, have shown excellent performance in separating derivatized amino acid and amino alcohol enantiomers. sigmaaldrich.com
The choice of chromatographic method and stationary phase is critical for achieving baseline separation and accurate quantification of enantiomeric excess (ee).
| Technique | CSP Type | Principle of Separation | Applicability to this compound |
|---|---|---|---|
| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Inclusion complexes, hydrogen bonding, ionic interactions. | Excellent for direct separation of underivatized amino alcohols. sigmaaldrich.com |
| HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Formation of diastereomeric complexes via hydrogen bonds and dipole-dipole interactions. | Effective, often used with derivatized analytes to improve interaction. |
| HPLC/LC-MS | Indirect Method (with Chiral Derivatizing Agent) | Formation of stable diastereomers separated on achiral columns. nih.govnih.gov | Highly sensitive and reliable for determining enantiomeric purity. nih.gov |
| GC | Derivatized Cyclodextrin | Formation of transient diastereomeric inclusion complexes. | Requires derivatization to increase volatility; provides high resolution. sigmaaldrich.com |
Crystallographic Analysis of this compound Salts and Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry, bond lengths, and bond angles. While specific crystallographic data for this compound is not widely published, extensive studies have been conducted on its parent amino acid, L-isoleucine, which provides critical insights into the molecular conformation and intermolecular interactions expected for the amino alcohol. iucr.orgnih.gov
The crystal structure of L-isoleucine reveals a monoclinic space group (P2₁) with two independent molecules in the asymmetric unit. iucr.org The molecules exist as zwitterions, a common feature of amino acids in the solid state. The crystal packing is dominated by a robust network of hydrogen bonds involving the ammonium (B1175870) and carboxylate groups, which organizes the molecules into distinct double layers. iucr.org The nonpolar side chains protrude from these layers, engaging in van der Waals interactions with adjacent layers.
Analysis of a salt or a suitable derivative of this compound would be expected to reveal similar structural motifs. The protonated amino group and the hydroxyl group would act as hydrogen bond donors, while the nitrogen and oxygen atoms would act as acceptors, leading to a highly organized crystal lattice. Such an analysis would unambiguously confirm the (2S, 3S) configuration by determining the relative positions of the substituents around the chiral centers.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.75 |
| b (Å) | 5.32 |
| c (Å) | 14.12 |
| β (°) | 95.8 |
| Volume (ų) | 723.0 |
| Z (molecules/unit cell) | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each carbon and hydrogen atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration). For this compound, each proton or group of protons has a distinct chemical shift. The protons of the hydroxymethyl group (CH₂OH) are diastereotopic and would be expected to show complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts are indicative of the carbon type (methyl, methylene, methine) and the proximity to electronegative atoms like oxygen and nitrogen.
2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete structural puzzle. COSY identifies proton-proton couplings within the spin system, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques together allow for the unambiguous assignment of all signals and confirmation of the connectivity from the terminal ethyl group through the chiral centers to the hydroxymethyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| CH₂-OH (C1) | ~3.4 - 3.7 | Multiplet (dd) | 2H |
| CH-NH₂ (C2) | ~2.8 - 3.1 | Multiplet | 1H |
| CH-CH₃ (C3) | ~1.5 - 1.7 | Multiplet | 1H |
| CH₂-CH₃ (C4) | ~1.1 - 1.4 | Multiplet | 2H |
| CH₂-CH₃ (C5) | ~0.9 | Triplet (t) | 3H |
| CH-CH₃ (C3') | ~0.9 | Doublet (d) | 3H |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂OH) | ~65 |
| C2 (-CHNH₂) | ~58 |
| C3 (-CH(CH₃)-) | ~38 |
| C4 (-CH₂CH₃) | ~25 |
| C5 (-CH₂CH₃) | ~11 |
| C3' (-CH(CH₃)-) | ~16 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₅NO), the molecular weight is 117.19 g/mol . stenutz.eunih.gov
Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 117. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound.
The fragmentation of the molecular ion is predictable based on the functional groups present. The most characteristic fragmentation pathway for amines and alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). This process results in the formation of a stable, resonance-stabilized cation.
Key expected fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen: Loss of the sec-butyl group ([M - 57]⁺) to form a resonance-stabilized iminium ion [CH₂(NH₂)]⁺ at m/z 60. This is often a very prominent peak.
Alpha-cleavage on the other side of the nitrogen: Loss of the hydroxymethyl radical ([M - 31]⁺) to form an ion at m/z 86.
Alpha-cleavage adjacent to the oxygen: This is less common for primary alcohols but can involve the loss of a hydrogen atom ([M - 1]⁺) at m/z 116.
Loss of small neutral molecules: Dehydration (loss of H₂O, [M - 18]⁺•) can lead to a peak at m/z 99.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental formulas, further confirming the compound's identity.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 100 | [M - NH₃]⁺• | Loss of ammonia (B1221849) |
| 99 | [M - H₂O]⁺• | Loss of water (dehydration) |
| 86 | [M - CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |
| 74 | [CH(OH)CH(NH₂)]⁺ | Cleavage of C2-C3 bond |
| 60 | [CH(CH₃)CH₂NH₂]⁺ | Alpha-cleavage at C2-C3 bond with rearrangement |
| 44 | [CH₂=NH₂]⁺ | Cleavage of C1-C2 bond and rearrangement |
Computational and Theoretical Investigations of 2 Amino 3 Methylpentan 1 Ol
Molecular Modeling and Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like 2-Amino-3-methylpentan-1-ol or its derivatives might interact with biological targets such as proteins.
In a notable study, a derivative of this compound was synthesized and investigated as a potential inhibitor of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and survival. The synthesized compound, 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(1-hydroxy-3-methylpentan-2-yl)benzamide, incorporates the L-isoleucinol scaffold. nih.gov Molecular docking studies were performed to predict its binding mode within the active site of FAK (PDB ID: 2JKK). nih.gov
The results indicated that the derivative binds effectively in the active pocket of the kinase. The computational model revealed several key interactions:
Hydrogen Bonds: Hydrogen bonds were predicted to form between the morpholine (B109124) oxygen of the compound and the hydroxyl group of the amino acid residue Serine 509 (Ser509). Another hydrogen bond was observed between the terminal hydroxyl group of the isoleucinol moiety and the carbonyl group of Asparagine 551 (Asn551). nih.gov
Hydrophobic Interactions: The molecule also engaged in significant hydrophobic interactions with surrounding nonpolar residues within the FAK binding pocket, further stabilizing the complex. nih.gov
These docking results provided a structural hypothesis for the compound's inhibitory activity and demonstrated how the this compound fragment can be oriented within a protein active site to engage in specific, stabilizing interactions. Such studies are vital for the rational design of more potent and selective inhibitors. nih.gov
Table 1: Predicted Interactions of an L-Isoleucinol Derivative with FAK
| Interacting Group of Ligand | Interacting Residue of FAK | Type of Interaction | Reference |
|---|---|---|---|
| Morpholine Oxygen | Serine 509 (Ser509) | Hydrogen Bond | nih.gov |
| Terminal Hydroxyl | Asparagine 551 (Asn551) | Hydrogen Bond | nih.gov |
| Various nonpolar parts | Surrounding hydrophobic residues | Hydrophobic Interaction | nih.gov |
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure, geometry, and energy of molecules. This information is fundamental for conformational analysis and predicting chemical reactivity.
Experimental studies using high-resolution broadband rotational spectroscopy have been conducted to investigate the conformational landscape of L-isoleucinol in the gas phase. These experiments are typically supported by quantum chemical calculations to assign the observed spectra to specific molecular structures. The analysis revealed that the most stable conformers are stabilized by intramolecular hydrogen bonds. The primary interactions occur between the hydroxyl (-OH) group and the amino (-NH₂) group, which can act as both hydrogen bond donors and acceptors.
The typical computational workflow for such an analysis includes:
Conformational Search: An initial scan of the potential energy surface to identify all possible conformers.
Geometry Optimization: High-level DFT calculations are used to find the precise geometry and energy of each identified conformer.
Energy Ranking: The conformers are ranked based on their relative energies to determine their probable populations at a given temperature.
Table 2: Key Intramolecular Interactions in this compound Conformers
| Hydrogen Bond Type | Donor Group | Acceptor Group | Consequence |
|---|---|---|---|
| O–H···N | Hydroxyl (-OH) | Amino (-NH₂) | Stabilization of specific conformers |
| N–H···O | Amino (-NH₂) | Hydroxyl (-OH) | Stabilization of specific conformers |
In Silico Prediction Models for Biological Activity and Therapeutic Potential
In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of molecules based on their physicochemical properties and structural features. These models are essential in early-stage drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing.
While specific QSAR models predicting the therapeutic potential of this compound as a standalone entity are not widely reported in the literature, its structural motif is utilized in the design of larger molecules that are then subjected to such computational analysis.
For instance, patents describe the use of L-isoleucinol as a building block in the synthesis of novel small cationic antimicrobial peptides. google.comgoogle.com In this context, a library of peptides is created, and their antimicrobial activity is predicted using QSAR models. The process involves:
Descriptor Calculation: For each peptide in the library (some of which contain the isoleucinol moiety), a set of numerical descriptors representing its structural and chemical properties (e.g., charge, hydrophobicity, size) is calculated.
Model Building: A statistical model is built that correlates these descriptors with the experimentally measured antimicrobial activity of a smaller, known set of peptides.
Activity Prediction: The validated QSAR model is then used to predict the activity of new, untested peptides, including those designed with the this compound scaffold. google.comgoogle.com
This approach demonstrates the value of this compound as a component in combinatorial libraries for drug discovery, where in silico screening methods are indispensable for navigating the vast chemical space to identify promising candidates. google.com
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can also be used to explore the mechanisms of chemical reactions, including calculating the energies of reactants, products, intermediates, and transition states. This allows for a detailed understanding of reaction pathways, reaction rates, and selectivity.
Direct computational studies on the reaction pathway energetics for the synthesis of this compound are limited in the available scientific literature. However, the principles of such analyses can be illustrated by related studies. For example, in the synthesis of a stable N-borane adduct of this compound from L-isoleucine, a reaction mechanism is proposed. researchgate.net A full computational study of this pathway would involve:
Mapping the Potential Energy Surface: Identifying all stationary points along the reaction coordinate, including reactants, products, and any intermediates.
Locating Transition States: Finding the highest energy point along the lowest energy path connecting a reactant/intermediate to the next species in the sequence. The structure at this point is the transition state.
Calculating Activation Energies: The energy difference between the reactant and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.
While a specific, detailed energetic profile and transition state analysis for the synthesis of this compound is not prominently published, DFT studies have been applied to understand the transition states of reactions involving similar molecules, such as the ligand exchange in organoboron compounds or the synthesis of morpholine derivatives from amino alcohols. researchgate.netacs.org These studies provide a blueprint for how computational methods could be applied to elucidate the precise mechanisms and energetics of synthetic routes to this compound.
Future Research Directions and Emerging Paradigms for 2 Amino 3 Methylpentan 1 Ol
Development of Novel Chiral Catalysts and Auxiliary Systems
The quest for highly efficient and selective methods in asymmetric synthesis is a perpetual driver of chemical research. Chiral 1,2-amino alcohols are well-established as critical components in this field, serving as precursors to chiral ligands and auxiliaries that can control the stereochemical outcome of a reaction. alfa-chemistry.com Future research is poised to exploit the specific stereochemistry of 2-Amino-3-methylpentan-1-ol to develop new catalytic systems.
The focus will be on designing and synthesizing novel ligands that can coordinate with transition metals to form catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond formation. The steric bulk provided by the sec-butyl group adjacent to the chiral centers is a key feature that can be exploited to create a highly specific chiral environment around a metal center, potentially leading to exceptional levels of enantioselectivity.
Furthermore, this compound is an ideal candidate for the development of new chiral auxiliaries. chemimpex.com A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct a stereoselective reaction, after which it is removed. alfa-chemistry.com Derivatives of L-Isoleucinol, such as oxazolidinones, can be synthesized to guide asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions, offering predictable and high levels of stereocontrol. Research in this area will aim to create robust and recyclable auxiliary systems, enhancing the sustainability of asymmetric synthesis.
| Application Area | Derived Structure | Potential Reaction Type | Anticipated Advantage |
|---|---|---|---|
| Chiral Ligand | Bidentate P,N or N,N ligands | Asymmetric Hydrogenation | High enantioselectivity due to defined chiral pocket |
| Chiral Auxiliary | Oxazolidinone derivative | Asymmetric Aldol Reactions | Excellent diastereoselectivity and facial control |
| Organocatalyst | Proline-type derivative | Asymmetric Michael Addition | Metal-free, environmentally benign catalysis |
| Chiral Selector | Immobilized on stationary phase | Chiral Chromatography | Resolution of racemic mixtures researchgate.net |
Exploration of New Biological Targets and Therapeutic Applications
The structural motif of 1,2-amino alcohols is a common feature in a vast number of biologically active molecules and pharmaceuticals. alfa-chemistry.com The parent amino acid, L-isoleucine, is essential for protein synthesis, energy metabolism, and immune function. chinaaminoacid.com This inherent biological relevance provides a strong rationale for exploring derivatives of this compound as potential therapeutic agents.
Future pharmacological screening will likely focus on libraries of compounds derived from L-Isoleucinol. By modifying its amino and hydroxyl groups, researchers can generate a diverse set of molecules to test against various biological targets. Given the roles of L-isoleucine, potential therapeutic areas of interest include metabolic disorders, neurological conditions, and infectious diseases. chinaaminoacid.com Analogs could be designed as enzyme inhibitors, receptor agonists or antagonists, or as novel peptide-based drugs with improved pharmacokinetic properties. The chirality of the molecule is critical, as different stereoisomers can exhibit vastly different biological activities and potencies. jst.go.jpnih.gov
Integration with Materials Science for Advanced Functional Materials
The dual functionality of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. scbt.com The ability to form both amide and ester linkages allows for the creation of biodegradable poly(ester amide)s, which are of great interest for biomedical applications such as tissue engineering scaffolds and drug delivery systems. nih.gov
A significant emerging paradigm is the development of chiral polymers. Incorporating a chiral unit like L-Isoleucinol into a polymer backbone can induce the formation of stable helical structures or other ordered supramolecular assemblies. These chiral materials could have applications in enantioselective separations, sensing, and catalysis. Moreover, the principles of self-assembly, driven by non-covalent interactions like hydrogen bonding, can be applied to L-Isoleucinol and its derivatives. d-nb.infonih.gov Research into the self-assembly of these molecules could lead to the formation of functional biomaterials such as hydrogels, nanotubes, or vesicles for applications in nanotechnology and medicine. nih.gov
Development of Sustainable and Economically Viable Industrial Production Methods
While this compound can be readily synthesized by the chemical reduction of L-isoleucine, future research will prioritize the development of more sustainable and cost-effective production methods. The principles of green chemistry are becoming increasingly important for industrial-scale synthesis.
A key area of development is biocatalysis. The use of enzymes or whole-cell systems to perform the reduction of L-isoleucine or its derivatives can offer significant advantages over traditional chemical methods. Biocatalytic processes typically occur in water under mild temperature and pressure conditions, reducing energy consumption and waste generation. Furthermore, enzymes exhibit exquisite stereoselectivity, ensuring the production of the desired enantiomerically pure product without the need for chiral auxiliaries or resolutions. Research will focus on discovering or engineering robust enzymes (e.g., alcohol dehydrogenases) with high activity and stability for this specific transformation, making the industrial production of L-Isoleucinol more economically viable and environmentally friendly.
| Parameter | Traditional Chemical Reduction (e.g., with LiAlH₄) | Future Biocatalytic Reduction |
|---|---|---|
| Starting Material | L-Isoleucine or its ester | L-Isoleucine or a keto-acid precursor |
| Reagents | Strong, hazardous reducing agents (e.g., metal hydrides) | Enzymes (e.g., dehydrogenases), cofactors (e.g., NADH) |
| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Aqueous buffer (water) |
| Conditions | Often requires inert atmosphere and/or cryogenic temperatures | Ambient temperature and pressure |
| Stereoselectivity | Generally high (substrate-controlled) | Typically excellent (>99% ee) |
| Environmental Impact | High (hazardous waste, high energy use) | Low (biodegradable catalysts, low energy use) |
Expanding the Scope of Derivatization for Diverse Chemical Libraries
The creation of diverse chemical libraries is fundamental to modern drug discovery and chemical biology. This compound serves as an excellent scaffold for generating such libraries due to its two distinct functional handles. The primary amine and primary alcohol can be selectively or simultaneously modified to introduce a wide array of functional groups and structural motifs.
Future work will involve developing high-throughput synthetic methodologies to rapidly generate analogs of L-Isoleucinol. The amino group can be acylated, alkylated, or converted into sulfonamides, ureas, and guanidines. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. This dual reactivity allows for the creation of a vast chemical space around the core chiral scaffold. These libraries can then be screened for various biological activities, leading to the identification of new lead compounds for drug development or new molecular probes for studying biological processes.
| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acetyl Chloride | Amide |
| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine | |
| Sulfonylation | Tosyl Chloride | Sulfonamide | |
| Urea Formation | Isocyanate | Urea | |
| Hydroxyl (-OH) | Esterification | Benzoic Acid | Ester |
| Etherification (Williamson) | Benzyl (B1604629) Bromide + Base | Ether | |
| Oxidation | PCC | Aldehyde |
Q & A
Q. What are the understudied aspects of this compound’s metabolic pathways?
- Methodological Answer : Limited data exist on hepatic metabolism. Proposed studies: (1) Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS; (2) Use CYP450 isoform-specific inhibitors to map enzymatic pathways. Similar work on 2-(Aminomethyl)phenol revealed NADPH-dependent oxidation .
Q. How can researchers address the lack of enantiomer-specific toxicity data for this compound?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in zebrafish embryo models (OECD TG 236). Compare LD₅₀ and teratogenicity between (R)- and (S)-forms. For 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol, stereoselective toxicity was linked to membrane permeability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
